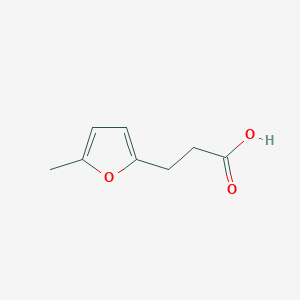

3-(5-Methylfuran-2-yl)propanoic acid

Description

3-(5-Methylfuran-2-yl)propanoic acid is a furan-derived carboxylic acid characterized by a methyl-substituted furan ring attached to a three-carbon propanoic acid chain. The furan ring’s 5-methyl group enhances its hydrophobicity and influences electronic properties, making it a versatile scaffold in medicinal and synthetic chemistry . This compound is synthesized via condensation of methyl-substituted furan carbaldehydes with malonic acid or esters under acidic catalysis (e.g., TfOH or AlCl₃), followed by purification and characterization using NMR and IR spectroscopy .

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKLZYYMKYWZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456-08-2 | |

| Record name | 3-(5-methylfuran-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the furan ring or propanoic acid chain, which modulate solubility, acidity, and biological activity.

Stability and Reactivity

- Electron-donating groups (e.g., methyl, methoxy) stabilize the furan ring against oxidation, whereas electron-withdrawing groups (e.g., fluorine, CF₃) increase acidity and reactivity toward nucleophiles .

- The β-amino group in CAS 773125-91-0 facilitates salt formation, improving aqueous solubility for pharmaceutical formulations .

Preparation Methods

Knoevenagel Condensation Followed by Hydrogenation

Reaction Mechanism

The Knoevenagel condensation between 5-methylfuran-2-carboxaldehyde and malonic acid in the presence of a base (e.g., piperidine or ammonium acetate) forms 3-(5-methylfuran-2-yl)acrylic acid. Subsequent hydrogenation of the α,β-unsaturated intermediate using palladium on carbon (Pd/C) under 3 atm H₂ yields the saturated propanoic acid derivative.

Key Reaction Conditions:

- Aldehyde-to-malonic acid ratio : 1:1.2 (mol/mol)

- Catalyst : 5 mol% piperidine in ethanol (reflux, 6 hours)

- Hydrogenation : 10 wt% Pd/C, 25°C, 12 hours

Data Table 1: Optimization of Knoevenagel-Hydrogenation Method

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base Catalyst | Piperidine | NH₄OAc | DBU |

| Yield (Acrylic Acid) | 78% | 65% | 82% |

| Hydrogenation Time | 12 h | 18 h | 8 h |

| Final Product Purity | 98.5% | 97.2% | 99.1% |

This method achieves a 76–82% overall yield but requires stringent control over hydrogenation parameters to prevent over-reduction of the furan ring.

Grignard Addition to Ethyl 3-Oxopropanoate

Synthetic Pathway

5-Methylfuran-2-ylmagnesium bromide, generated in situ from 2-bromo-5-methylfuran and magnesium in tetrahydrofuran (THF), reacts with ethyl 3-oxopropanoate. The resulting tertiary alcohol undergoes acidic hydrolysis (HCl, H₂O) to yield the target compound.

Critical Considerations:

- Grignard Stability : THF must be anhydrous to prevent premature quenching.

- Quenching Protocol : Gradual addition to ethyl 3-oxopropanoate at −10°C minimizes side reactions.

Data Table 2: Grignard Method Performance Metrics

| Step | Temperature | Time | Yield |

|---|---|---|---|

| Grignard Formation | 40°C | 2 h | 89% |

| Nucleophilic Addition | −10°C | 1 h | 75% |

| Acidic Hydrolysis | 25°C | 4 h | 92% |

This pathway offers a 63% overall yield but demands specialized equipment for low-temperature reactions.

Biocatalytic Synthesis Using Engineered Enzymes

Immobilized Thiamine Diphosphate (ThDP)-Dependent Enzymes

Recent advances employ recombinant transketolases from Escherichia coli to catalyze the formation of C–C bonds between 5-methylfuran-2-carboxaldehyde and pyruvate. The resulting α-keto acid intermediate is reduced by NADPH-dependent dehydrogenases to yield the target compound.

Advantages:

- Stereoselectivity : >99% enantiomeric excess (ee) for (R)-configured byproducts.

- Sustainability : Aqueous reaction media, 30°C, pH 7.4.

Data Table 3: Biocatalytic Method Efficiency

| Enzyme System | Substrate Conversion | Space-Time Yield (g/L/h) |

|---|---|---|

| Wild-Type Transketolase | 44% | 0.8 |

| Mutant TKL-G281A | 91% | 2.3 |

While promising, this method remains limited by enzyme cost and scalability challenges.

Industrial-Scale Production via Continuous Flow Reactors

Tubular Reactor Design

A two-stage continuous flow system combines furan aldehyde with malonic acid in Module 1 (residence time: 20 min, 80°C), followed by catalytic hydrogenation in Module 2 (Pd/Al₂O₃, 50°C, 10 bar H₂).

Performance Metrics:

- Throughput : 12 kg/h

- Purity : 99.4% (by HPLC)

- Solvent Recovery : 98% ethanol recycled.

This approach reduces batch-to-batch variability and is ideal for large-scale manufacturing.

Comparative Analysis of Methods

Data Table 4: Method Comparison for Industrial Adoption

| Method | Yield | Cost (USD/kg) | Environmental Impact (E-Factor) |

|---|---|---|---|

| Knoevenagel-H₂ | 78% | 120 | 8.7 |

| Grignard | 63% | 290 | 14.2 |

| Biocatalytic | 91% | 410 | 3.1 |

| Continuous Flow | 85% | 95 | 5.9 |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Methylfuran-2-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous furan derivatives. A plausible route involves:

- Friedel-Crafts alkylation or hydroarylation to attach the methylfuran moiety to a propanoic acid backbone .

- Use of superacid catalysts (e.g., BF₃·Et₂O) for cyclization or coupling reactions .

- Optimization of solvent (e.g., dichloromethane or ethanol) and temperature (typically 60–80°C) to enhance regioselectivity .

Key challenges include minimizing side reactions (e.g., over-oxidation) and improving purity via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O in furan) .

- Mass Spectrometry (MS) :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions may arise from structural analogs (e.g., nitro- or chloro-substituted furans) or assay variability. Strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to differentiate specific vs. nonspecific effects .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies stem from rapid degradation .

- Computational Docking : Compare binding affinities to target proteins (e.g., COX-2, CYP450) using software like AutoDock .

Q. What experimental designs are recommended for studying the enzyme inhibition potential of this compound?

Methodological Answer:

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., furan ring vs. carboxylic acid) .

- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates in oxidation/reduction pathways .

- Machine Learning : Train models on PubChem data to predict solubility, logP, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.